

Total Synthesis of FD-838: Application Notes and Protocols

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Compound of Interest

Compound Name: FD-838

Cat. No.: B15587308

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This document provides a detailed overview of the total synthesis of the natural product **FD-838**, based on the nine-step synthesis reported by Kim and Baek in 2019. It includes a summary of the synthetic route, a hypothetical signaling pathway based on related compounds, and detailed (where available) experimental protocols for the key steps.

Synthetic Scheme Overview

The total synthesis of (-)-**FD-838** was accomplished in nine steps. The key features of this synthesis include a biogenetically guided assembly of the highly oxidized spirocyclic core.^[1]

Experimental Protocols

The following protocols are based on the synthetic route described by Kim and Baek.^[1] Due to the unavailability of the supplementary information from the primary literature, the exact quantities of reagents, reaction times, and purification details are not available. The procedures below represent a general outline of the key transformations.

Synthesis of the Tricarbonyl Derivative

The synthesis begins with an aldol reaction between a commercially available aldehyde and a dienolate derived from a β -ketoester. The resulting secondary alcohol is then oxidized to yield a tricarbonyl derivative.

Step 1: Aldol Reaction

- **Reactants:** Aldehyde, Dienolate of β -ketoester
- **General Conditions:** The β -ketoester is treated with a suitable base to form the dienolate, which then reacts with the aldehyde.
- **Work-up and Purification:** Standard aqueous work-up followed by column chromatography.

Step 2: Oxidation

- **Reactant:** Secondary alcohol from Step 1
- **Oxidizing Agent:** A suitable oxidizing agent such as Dess-Martin periodinane or Swern oxidation conditions.
- **General Conditions:** The alcohol is dissolved in an appropriate solvent, and the oxidizing agent is added. The reaction is monitored by TLC until completion.
- **Work-up and Purification:** Quenching of the oxidant, followed by extraction and column chromatography.

Amide Formation and Subsequent Oxidation

The tricarbonyl derivative is then reacted with an amino alcohol to form an amide, which is subsequently oxidized to an aldehyde.

Step 3: Amide Formation

- **Reactants:** Tricarbonyl derivative, Amino alcohol
- **Coupling Agent:** A suitable coupling agent like DCC or EDC, or activation via an acyl ketene intermediate.
- **General Conditions:** The reactants are combined in a suitable solvent with the coupling agent and a base such as DMAP.
- **Work-up and Purification:** Aqueous work-up and purification by column chromatography.

Step 4: Pfitzner–Moffatt Oxidation

- Reactant: Alcohol from the amide formation step.
- Oxidizing Agent: Pfitzner–Moffatt conditions (DMSO, a carbodiimide, and an acid catalyst).
- General Conditions: The alcohol is subjected to the modified Pfitzner–Moffatt oxidation conditions to afford the corresponding aldehyde.
- Work-up and Purification: Standard work-up for this type of oxidation followed by chromatographic purification.

Construction of the Spirocyclic Core

The synthesis culminates in the construction of the highly oxidized spirocyclic core through a series of tandem epoxidations and a spirocyclization.

Step 5-9: Tandem Epoxidations and Spirocyclization

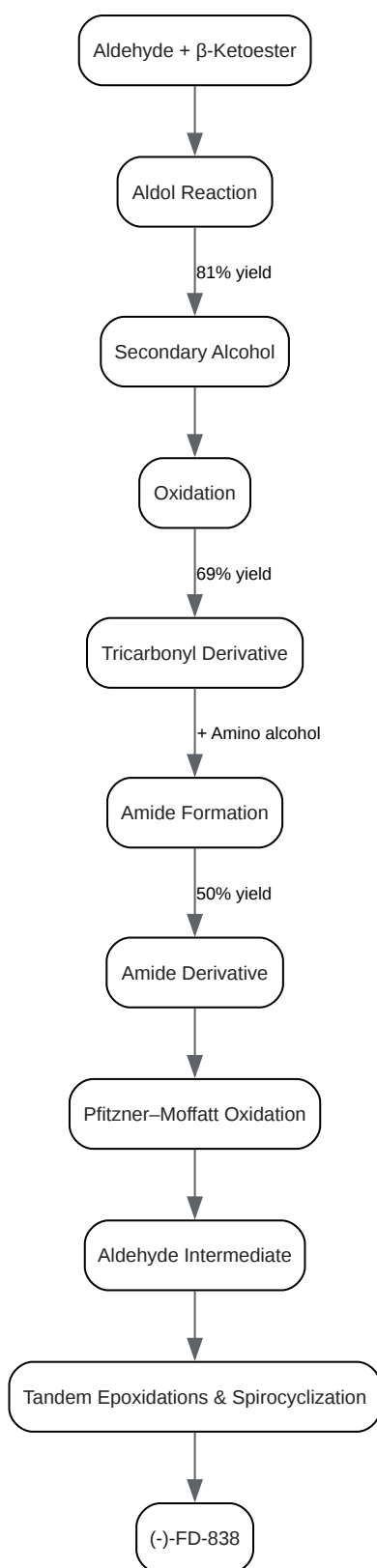
- Key Transformation: A biogenetically inspired Snider-type tandem epoxidation and spirocyclization via an epoxide opening.
- General Conditions: These steps involve a sequence of reactions that lead to the formation of the complex spirocyclic core of **FD-838**. The exact sequence and conditions are intricate and would be detailed in the original publication's supporting information.

Quantitative Data Summary

Due to the lack of access to the primary publication's supporting information, a detailed table of quantitative data (yields, spectroscopic data) cannot be provided. The overall synthesis was reported to be completed in nine steps.^[1]

Mandatory Visualizations

Synthetic Workflow

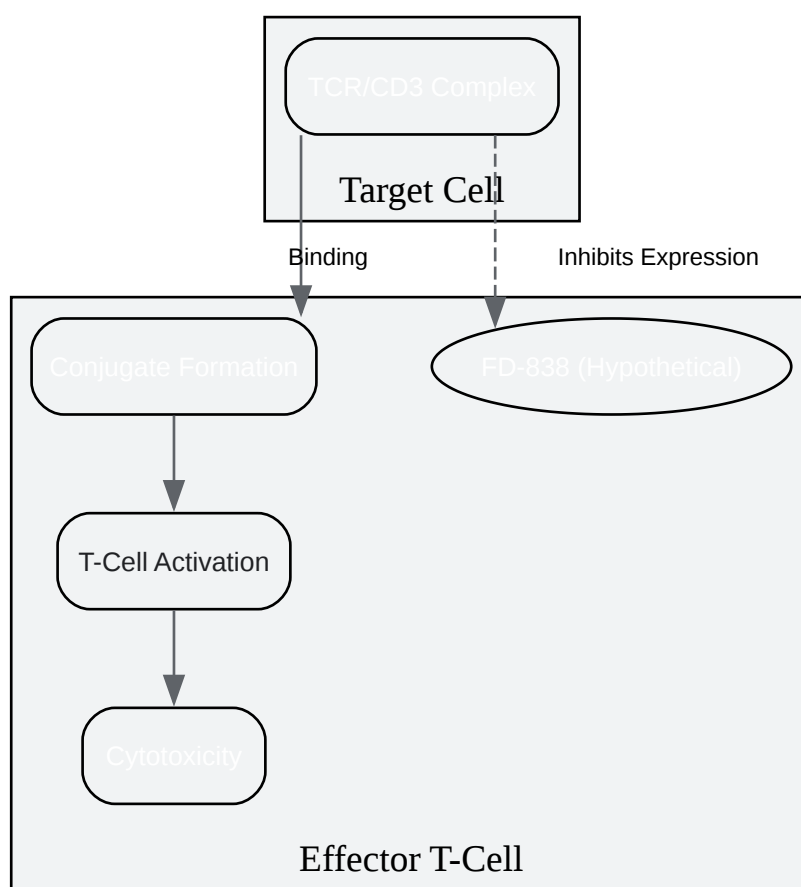


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Caption: High-level workflow for the total synthesis of (-)-**FD-838**.

Hypothetical Signaling Pathway

While specific biological data for **FD-838** is not readily available, a related compound, FD-891, is known to prevent cytotoxic T lymphocyte-mediated cytotoxicity by blocking conjugate formation. It is important to note that FD-891 does not act by inhibiting vacuolar acidification, a mechanism common to other macrolides. Instead, it appears to down-regulate the TCR/CD3 complex. Based on this, a hypothetical signaling pathway for a compound that inhibits T-cell activation is presented below. This is a generalized pathway and may not represent the actual mechanism of **FD-838**.



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Caption: Hypothetical signaling pathway for T-cell activation inhibition.

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References

- 1. Org. Lett. 2019, 21, 10115-10119 | PDF | Enantioselective Synthesis | Organic Synthesis [scribd.com]
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